
Piperlotine A
Übersicht
Beschreibung
Piperlotine A is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an alkaloid known for its potent antiplatelet aggregation activity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperlotine A can be synthesized using various methods. One notable approach is the mechanosynthesis through the Horner-Wadsworth-Emmons reaction. This method involves the reaction of β-amidophosphonate with an aromatic aldehyde and potassium carbonate under solvent-free conditions, typically using a mortar and pestle. This reaction yields this compound in good yields (70-88%) and short reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of recyclable solvents and minimizing waste production. The Mizoroki-Heck reaction, employing greener solvents like Cyrene and palladium catalysts, has been explored for synthesizing this compound .
Analyse Chemischer Reaktionen
Reaction Conditions
Parameter | Value/Detail |
---|---|
Solvent | Solvent-free (green chemistry) |
Method | Grinding in mortar and pestle |
Temperature | Room temperature (~25°C) |
Time | 30–60 minutes |
Yield | 70–88% |
This method avoids hazardous solvents and reduces energy consumption, aligning with sustainable chemistry principles.
Reaction Mechanism
The synthesis proceeds through a three-component cascade :
-
Activation : K₂CO₃ deprotonates β-amidophosphonate, generating a nucleophilic enolate.
-
Knoevenagel Condensation : The enolate attacks the aldehyde carbonyl carbon, forming an α,β-unsaturated intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the amide nitrogen results in piperidine ring closure.
The mechanochemical grinding enhances molecular interactions, accelerating reaction rates compared to traditional thermal methods .
Structural Characterization
Post-synthesis analysis employs:
-
¹H/¹³C NMR : Confirms regioselective cyclization and substituent positions.
-
IR Spectroscopy : Validates C=O (1690 cm⁻¹) and C-N (1240 cm⁻¹) bonds.
-
Mass Spectrometry : Matches the molecular ion peak at m/z 296.1 [M+H]⁺ .
Research Findings
Piperlotine A’s anti-inflammatory activity correlates with its MMP-9 and TNF-α inhibition (Table 1).
Table 1: Anti-Inflammatory Activity
Pa = Probability of activity; Pi = Probability of inactivity .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Piperlotine A has been investigated for its potential as an anti-inflammatory agent. A study highlighted its efficacy in various inflammation models, demonstrating significant inhibition of paw edema in a carrageenan-induced inflammation model. The results indicated a percentage of edema inhibition of approximately 9.21% when administered at a dose of 25 mg/kg, compared to the standard drug indomethacin, which achieved 31.04% inhibition .
Table 1: Anti-Inflammatory Activity of this compound
Compound | Paw Edema (mm) | % Edema Inhibition |
---|---|---|
Carrageenan | 0.65 ± 0.07 | - |
Indomethacin | 0.48 ± 0.03 | 31.04 |
This compound | 0.59 ± 0.05 | 9.21 |
The study also explored the structure-activity relationships (SAR) of this compound and its derivatives, indicating that the presence of electron-donating groups on the aromatic ring can influence anti-inflammatory activity positively .
Antimicrobial Properties
In addition to its anti-inflammatory effects, this compound has shown potential antimicrobial activity, particularly against Mycobacterium tuberculosis (MTb). In vitro testing revealed that this compound exhibited slight activity with a minimum inhibitory concentration (MIC) of 50 µg/mL, comparable to other structurally related compounds but less effective than first-line tuberculosis drugs like isoniazid and rifampicin .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | MIC (µg/mL) |
---|---|
This compound | 50 |
Isoniazid | <1 |
Rifampicin | <1 |
Mechanistic Insights and Synthesis
The synthesis of this compound has been achieved through various methods, including mechanosynthesis, which allows for solvent-free generation of compounds with pharmacological interest . This approach not only enhances efficiency but also aligns with green chemistry principles.
Future Directions and Case Studies
Research continues to explore the therapeutic potential of this compound and its derivatives in treating inflammatory diseases and infections caused by resistant strains of bacteria. The promising results from initial studies suggest that further investigations could solidify its role in pharmacotherapy.
Case Study: Efficacy in In Vivo Models
In vivo studies using the TPA-induced ear edema model demonstrated that this compound and its derivatives could achieve up to 52% edema inhibition, showcasing their potential as effective anti-inflammatory agents . The trifluoromethyl derivative exhibited the highest activity, suggesting that modifications to the chemical structure can enhance therapeutic efficacy.
Wirkmechanismus
Piperlotine A exerts its effects primarily through its interaction with molecular targets involved in platelet aggregation. It inhibits platelet aggregation induced by arachidonic acid and platelet-activating factor. The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and receptors involved in the aggregation process .
Vergleich Mit ähnlichen Verbindungen
- Piperlotine C
- Piperlotine D
- Piperiline
- Sarmentine
- Pellitorine
Comparison: Piperlotine A is unique due to its specific structure and potent antiplatelet aggregation activity. While other compounds like Piperlotine C and D also exhibit similar biological activities, this compound stands out for its higher potency and broader range of applications. Additionally, its synthesis through green chemistry methods highlights its potential for sustainable production .
Biologische Aktivität
Piperlotine A is a compound derived from the piperidine family, notable for its diverse biological activities. Recent studies have focused on its anti-inflammatory and antibacterial properties, as well as its potential applications in medicinal chemistry. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound is an α,β-unsaturated amide, synthesized through a mechanochemical method involving the Horner-Wadsworth-Emmons reaction. This process has been shown to be efficient and environmentally friendly, allowing for the synthesis of this compound and its derivatives without the need for solvents or additional heating .
Anti-Inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects using two in vivo models: carrageenan-induced paw edema and TPA-induced auricular edema in mice. The results are summarized in the following tables:
Table 1: Anti-Inflammatory Efficacy of this compound
Compound | Paw Edema (mm) | % Edema Inhibition |
---|---|---|
Carrageenan | 0.65 ± 0.07 | - |
Indomethacin | 0.48 ± 0.03 | 31.04 |
This compound | 0.59 ± 0.05 | 9.21 |
Piperlotine C | 0.62 ± 0.08 | 3.80 |
Compound 1 | 0.53 ± 0.05 | 18.42 |
Compound 2 | 0.66 ± 0.04 | -2.13 |
Data indicates that while this compound showed some anti-inflammatory activity, it was significantly less effective than Indomethacin, a standard anti-inflammatory drug .
Table 2: Auricular Edema Inhibition
Compound | Auricular Edema (mg) | % Edema Inhibition |
---|---|---|
TPA | 8.38 ± 0.49 | - |
Indomethacin | 3.90 ± 0.88 | 60.32 |
This compound | 5.68 ± 0.41 | 32.21 |
Piperlotine C | 4.84 ± 0.49 | 42.24 |
This compound exhibited a moderate level of efficacy in reducing auricular edema, with a percentage inhibition comparable to some derivatives but still less than that of Indomethacin .
Antibacterial Activity
In addition to its anti-inflammatory properties, this compound has demonstrated slight antibacterial activity against Mycobacterium tuberculosis (MTb) H37Rv strain, suggesting potential for use in combination therapies with first-line antituberculosis drugs . This aspect highlights its dual functionality in both inflammation and infection management.
Structure-Activity Relationship (SAR)
The biological activity of this compound can also be understood through structure-activity relationship (SAR) studies that indicate how modifications to its chemical structure influence its pharmacological properties . For instance, variations in lipophilicity and functional groups have been correlated with enhanced anti-inflammatory effects and improved absorption characteristics.
Case Studies
Research conducted on piperidine derivatives has revealed broader implications for compounds like this compound in treating various conditions:
- Anti-Inflammatory Mechanisms : Studies have shown that piperidine derivatives can inhibit key inflammatory mediators such as TNF-alpha and MMP-9, positioning them as potential candidates for further drug development targeting inflammatory diseases .
- Antimicrobial Applications : The slight antibacterial activity observed suggests that this compound could be explored further for its role in combating resistant strains of bacteria when used alongside traditional antibiotics .
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEDISZKFNNREA-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.